molecular formula C6H4F3NOS B12853330 3-((Trifluoromethyl)thio)pyridin-2(3H)-one

3-((Trifluoromethyl)thio)pyridin-2(3H)-one

Cat. No.: B12853330
M. Wt: 195.16 g/mol
InChI Key: DTHGKPGYTMNWMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((Trifluoromethyl)thio)pyridin-2(3H)-one is a chemical compound known for its unique structural properties and significant applications in various fields. The compound features a trifluoromethylthio group attached to a pyridinone ring, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Trifluoromethyl)thio)pyridin-2(3H)-one typically involves the introduction of a trifluoromethylthio group to a pyridinone precursor. One common method includes the reaction of 2-pyridinone with trifluoromethylthiolating agents under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-((Trifluoromethyl)thio)pyridin-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

Scientific Research Applications

3-((Trifluoromethyl)thio)pyridin-2(3H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((Trifluoromethyl)thio)pyridin-2(3H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can influence the compound’s reactivity and binding affinity to biological targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)pyridine-2-thiol
  • 2-Mercaptopyrimidine
  • 3,5-Bis(trifluoromethyl)benzenethiol
  • 2-Mercaptopyridine

Uniqueness

3-((Trifluoromethyl)thio)pyridin-2(3H)-one is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring these specific characteristics .

Properties

Molecular Formula

C6H4F3NOS

Molecular Weight

195.16 g/mol

IUPAC Name

3-(trifluoromethylsulfanyl)-3H-pyridin-2-one

InChI

InChI=1S/C6H4F3NOS/c7-6(8,9)12-4-2-1-3-10-5(4)11/h1-4H

InChI Key

DTHGKPGYTMNWMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C(=O)N=C1)SC(F)(F)F

Origin of Product

United States

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